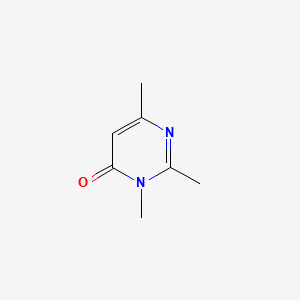

4(3H)-Pyrimidinone, 2,3,6-trimethyl-

Description

Significance of Pyrimidinone Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrimidinone ring system, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, is a privileged scaffold in organic synthesis. Its importance stems from its presence in a wide range of natural products and synthetic compounds with diverse biological activities. Pyrimidinone derivatives have been shown to exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties, making them attractive targets for drug discovery programs. juniperpublishers.com

The versatility of the pyrimidinone core lies in its reactivity, which allows for functionalization at various positions around the ring. This adaptability enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its interaction with biological targets. The synthesis of pyrimidinone derivatives often involves well-established multicomponent reactions, such as the Biginelli reaction, which allows for the efficient construction of the heterocyclic core from simple starting materials. wikipedia.orgname-reaction.comorganic-chemistry.orgnih.govjk-sci.com

Overview of Trimethylated Pyrimidinones (B12756618) within the Pyrimidinone Class

Within the broader class of pyrimidinones, methylated derivatives represent a significant subclass. The introduction of methyl groups can have a profound impact on the physicochemical properties of the parent molecule, influencing factors such as solubility, lipophilicity, and metabolic stability. In the case of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-, the presence of three methyl groups at positions 2, 3, and 6 is expected to increase its lipophilicity compared to the unsubstituted pyrimidinone core.

The strategic placement of these methyl groups can also influence the molecule's conformation and its ability to engage in specific intermolecular interactions, which can be crucial for its biological activity. While specific research on 4(3H)-Pyrimidinone, 2,3,6-trimethyl- is limited, the study of other trimethylated heterocyclic systems suggests that such substitutions can lead to enhanced biological potency and selectivity.

Historical Context of Pyrimidinone Chemistry Research

The history of pyrimidine (B1678525) chemistry dates back to the 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who successfully synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The name "pyrimidin" was first proposed by Pinner in 1885. wikipedia.org Early research in this field was closely tied to the study of nucleic acids, where the pyrimidine bases cytosine, thymine, and uracil (B121893) play a fundamental role.

The development of synthetic methodologies for constructing the pyrimidine ring, such as the Pinner synthesis and the Biginelli reaction, was a major breakthrough that paved the way for the exploration of a vast chemical space of pyrimidine derivatives. wikipedia.orgname-reaction.comwikipedia.orgslideshare.netslideshare.netchem-station.comyoutube.com Over the years, the focus of pyrimidinone research has expanded beyond its biological origins to encompass a wide range of applications in materials science and catalysis.

Table 1: Key Milestones in Pyrimidine Chemistry

| Year | Milestone | Significance |

| 1884 | Pinner's synthesis of pyrimidine derivatives | First systematic synthesis of this class of compounds. wikipedia.org |

| 1885 | Pinner proposes the name "pyrimidin" | Establishment of the nomenclature for this heterocyclic system. wikipedia.org |

| 1891 | Biginelli reaction developed | A powerful one-pot synthesis of dihydropyrimidinones. wikipedia.org |

| 1900 | First synthesis of the parent pyrimidine compound | Gabriel and Colman prepare the unsubstituted pyrimidine ring. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32363-51-2 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2,3,6-trimethylpyrimidin-4-one |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(10)9(3)6(2)8-5/h4H,1-3H3 |

InChI Key |

DGWISBUXQOTURD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Approaches for 4 3h Pyrimidinone, 2,3,6 Trimethyl and Analogues

Established Synthetic Routes to Pyrimidinone Cores

Traditional methods for constructing the pyrimidinone ring system have laid the groundwork for more advanced synthetic designs. These routes are characterized by their reliability and have been refined over decades of research.

The formation of the pyrimidinone ring often involves the cyclization of carefully designed acyclic precursors. A common and effective strategy is the condensation reaction between a β-ketoester and an amidine or its equivalent, such as S-alkylisothioureas. For instance, the condensation of ethyl acetoacetate (B1235776) with S-substituted isothiouronium salts in the presence of a base like ethanolic potassium hydroxide (B78521) provides a direct route to 2-alkylthio-6-methylpyrimidin-4(3H)-ones, which are close analogues of the target compound. researchgate.net

A plausible pathway for the synthesis of 2,3,6-trimethyl-4(3H)-pyrimidinone would involve the cyclocondensation of N-methylacetamidine with a suitable β-dicarbonyl compound, such as ethyl 2-methylacetoacetate. The initial reaction would form the pyrimidinone ring, which could then be N-methylated if the starting amidine was not already N-substituted. This step-wise approach, while effective, often requires multiple purification steps and can be less atom-economical compared to more modern methods.

Multi-component reactions (MCRs) have become powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. windows.netnih.gov These reactions are highly convergent, atom-economical, and efficient, making them ideal for generating libraries of compounds for drug discovery and other applications. researchgate.netresearchgate.net

One-pot condensation reactions are a hallmark of MCRs, where sequential reactions occur in the same reaction vessel without the isolation of intermediates. This approach simplifies the synthetic process, saves time and resources, and reduces waste. A notable example is the one-pot, two-stage synthesis of 4-pyrimidone-2-thioethers from β-ketoesters and S-alkylisothioureas. rsc.orgrsc.orgresearchgate.net This method utilizes a sequential base- and acid-mediated condensation, demonstrating high functional group tolerance and providing good to excellent yields. rsc.orgrsc.orgresearchgate.net The process involves an initial base-mediated condensation and cyclization, followed by an acid-mediated dehydration/aromatization to yield the final pyrimidinone product. researchgate.net

| Reactant A | Reactant B | Conditions | Product | Yield | Reference |

| S-alkylisothiourea | β-ketoester | 1. DIPEA, 2-MeTHF, 0°C | 4-pyrimidone-2-thioether | Good to Excellent | rsc.org |

| 2. TfOH, 50°C | |||||

| Ketones | NH₄OAc, DMFDMA | NH₄I, solvent-free | Substituted Pyrimidines | Acceptable | organic-chemistry.org |

| Anilines | Aryl Ketones, DMSO | K₂S₂O₈ | 4-Arylpyrimidines | - | organic-chemistry.org |

The Biginelli reaction, first reported in 1891, is a classic three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). mdpi.comwikipedia.org These DHPMs are versatile intermediates that can be readily oxidized to the corresponding aromatic pyrimidinones (B12756618). The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org

The proposed mechanism often begins with an acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the DHPM product. organic-chemistry.org Numerous modifications and improvements to the original Biginelli protocol have been developed, including the use of various catalysts and reaction conditions to enhance yields and expand the substrate scope. researchgate.netbanglajol.infonih.gov For example, catalysts like zinc chloride, ytterbium(III) triflate, and indium(III) chloride have been successfully employed. organic-chemistry.orgbanglajol.info

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Yield | Reference |

| Substituted Benzaldehydes | β-keto ester | Urea | ZnCl₂ | Excellent | banglajol.info |

| Aromatic Aldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | High | organic-chemistry.org |

| Aldehydes | 1,3-Dicarbonyl Compounds | Urea | InCl₃ | High | organic-chemistry.org |

| Aldehydes | Isopropyl Acetoacetate | Urea/Thiourea | SrCl₂·6H₂O | Moderate to Good | nih.gov |

Multi-Component Reaction (MCR) Strategies

Green Chemistry Principles in Pyrimidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine (B1678525) derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.in These approaches focus on using less hazardous reagents, employing safer solvents (such as water or ionic liquids), reducing energy consumption through methods like microwave or ultrasound irradiation, and utilizing recyclable catalysts. rasayanjournal.co.inpjoes.comjmaterenvironsci.com

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In pyrimidinone synthesis, a wide range of catalysts have been explored to facilitate environmentally friendly protocols.

Lewis acids such as scandium(III) triflate (Sc(OTf)₃) have been used as recyclable catalysts in solvent-free, three-component reactions to produce pyrimidine-fused heterocycles in excellent yields. researchgate.net The use of heterogeneous catalysts, including various nanoparticles like zinc oxide (ZnO) or iron(III) oxide (Fe₂O₃), offers significant advantages, such as easy separation from the reaction mixture and the potential for catalyst reuse over multiple cycles. rasayanjournal.co.inresearchgate.netacs.org

Furthermore, organocatalysts like L-proline have been employed in aqueous media, providing a green and metal-free alternative for the synthesis of pyrimidine derivatives. acs.orgnih.gov The development of these catalyst-mediated systems not only enhances the efficiency of the synthesis but also aligns with the growing demand for sustainable chemical manufacturing. researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant step forward in green and sustainable chemistry. rasayanjournal.co.in Eliminating volatile organic solvents reduces environmental impact, minimizes waste, and often simplifies the work-up and purification of products. rasayanjournal.co.inacs.org

Several catalytic systems for pyrimidinone synthesis are highly effective under solvent-free conditions. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones has been efficiently catalyzed by cerium(III) nitrate (B79036) hexahydrate in the absence of any solvent, resulting in excellent yields and short reaction times. mdpi.com Similarly, Brønsted acidic ionic liquids have been used as catalysts for the condensation reaction to produce dihydropyrimidinones under solvent-free conditions, with the catalyst being easily recycled. mdpi.com Mechanochemical methods, such as ball milling, also provide a solvent-less approach, where mechanical energy is used to drive the reaction between solid reactants, often in the presence of a solid catalyst like modified zinc oxide nanoparticles. acs.org

Table 2: Comparison of Solvent vs. Solvent-Free Synthesis of Pyrimidinone Analogues

| Catalyst/Method | Solvent | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|

| Ce(NO₃)₃·6H₂O | Solvent-Free | 5-15 min | 90-98% | mdpi.com |

| Benzotriazolium-based Ionic Liquid | Solvent-Free | 40 min | up to 99% | mdpi.com |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purity. researchgate.netnih.gov The synthesis of pyrimidinone and its analogues has greatly benefited from this technology.

Microwave-assisted protocols have been established for various pyrimidinone-forming reactions, including one-pot, multi-component syntheses. nih.gov For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones was optimized under microwave heating at 160 °C, achieving high yields in just 20-30 minutes. rsc.orgrsc.org This represents a significant improvement over conventional heating methods, which often require longer reaction times and may lead to decomposition of starting materials. rsc.org The combination of microwave heating with other green chemistry techniques, such as the use of ionic liquids as reaction media, has also proven to be highly efficient for synthesizing pyrimidine derivatives. nih.gov

Ultrasonic Synthesis

The use of ultrasound irradiation as an energy source for chemical reactions, known as sonochemistry, provides another green alternative to conventional heating. nih.gov Ultrasound promotes reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. researchgate.net This technique has been successfully applied to the synthesis of pyrimidines and fused pyrimidinone scaffolds. nih.gov

Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nih.govresearchgate.net For example, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic conditions resulted in high product yields in just 20-30 minutes at room temperature, whereas conventional heating required significantly longer times at elevated temperatures. researchgate.net The synergy of ultrasound with catalysts or other green techniques further enhances reaction efficiency. nih.govnih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction Step | Conventional Method (Time) | Ultrasound Method (Time) | Yield Improvement | Source(s) |

|---|---|---|---|---|

| Enone Synthesis | 240-360 min | 15-25 min | 58-78% to 88-92% | nih.gov |

Applications of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. japsonline.comresearchgate.net In the synthesis of pyrimidinone derivatives, ILs can serve dual roles as the reaction medium and the catalyst.

Acidic ionic liquids, in particular, have been shown to be efficient catalysts for the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones. opensciencepublications.com For example, L-proline nitrate, an amino acid-based ionic liquid, has been used to catalyze the one-pot synthesis of dihydropyrimidinones, offering advantages such as high yields, short reaction times, and catalyst recyclability. japsonline.comresearchgate.net Task-specific ionic liquids, where a functional group is tethered to the cation or anion, have been designed to further enhance catalytic activity in enantioselective Biginelli reactions. thieme-connect.com The use of ILs under solvent-free conditions or in combination with microwave irradiation can further improve the sustainability and efficiency of the synthesis. mdpi.comnih.gov

Solid-Phase Organic Synthesis (SPOS) Techniques for Pyrimidinone Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid and efficient production of large libraries of related compounds, which is crucial for drug discovery and high-throughput screening. mdpi.com In SPOS, molecules are covalently bound to an insoluble polymer support (resin), and reactions are carried out in a sequential manner. Excess reagents and by-products are easily removed by washing the resin, thus avoiding the need for traditional purification methods like chromatography. mdpi.com

Innovative Ring Construction and Transformation Strategies

Modern organic synthesis has introduced a variety of innovative strategies for constructing and modifying the pyrimidinone core. These methods offer advantages in terms of efficiency, diversity, and access to complex molecular architectures that would be challenging to obtain through traditional routes.

De novo synthesis, which involves the construction of heterocyclic rings from smaller, acyclic fragments, remains a cornerstone of pyrimidinone chemistry. Classic examples often involve the reaction of 1,3-dicarbonyl compounds or their surrogates with amidines. nih.gov For the synthesis of a 2,3,6-trimethyl-4(3H)-pyrimidinone analogue, a plausible de novo approach would involve the condensation of a β-dicarbonyl equivalent (like ethyl acetoacetate), an N-methylated amidine (acetamidine), and a methylating agent for the N3 position.

A modern variation of this approach is the three-component coupling reaction catalyzed by ZnCl₂, which allows for the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in a single step. organic-chemistry.org Such multicomponent reactions (MCRs) are highly valued for their efficiency and ability to generate structural complexity in a single operation. For instance, new thieno[2,3-b]pyridine-fused pyrimidinones have been prepared using a three-component tandem protocol involving 3-aminothieno[2,3-b]pyridine-2-carboxylate, dimethylformamide-dimethylacetal, and various arylazole-based amines under microwave irradiation. tandfonline.com

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful strategy for the rapid assembly of complex pyrimidinone cores. These processes are characterized by high atom and step economy.

A notable example is the NH₄I-promoted three-component tandem reaction for synthesizing substituted pyrimidines from ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions. nih.gov Another approach involves a copper-catalyzed cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization, using amidines and saturated ketones to produce pyrimidines. organic-chemistry.org Similarly, a palladium-catalyzed cascade process has been developed for creating pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils, proceeding through imination, Buchwald–Hartwig cross-coupling, and cycloaddition steps. rsc.org

These reactions often allow for the construction of highly functionalized pyrimidine systems. For example, trifluoromethylated pyrimidines can be synthesized via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction between trifluorinated 2-bromoenones and amidines. organic-chemistry.org The reaction of bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidine with primary amines can also initiate an unexpected cascade process involving amine attack on the pyrimidine ring, ring-opening, and subsequent cyclizations to yield unique indole (B1671886) derivatives. nih.gov

Ring transformation strategies, including expansion and contraction, provide unconventional pathways to pyrimidinone analogues and other heterocyclic systems. wikipedia.org These reactions can create or modify ring structures that are not easily accessible through direct cyclization.

A documented example of ring contraction is the reaction of 5-formyluracil (B14596) derivatives with hydrazines, which leads to a pyrimidine-to-pyrazole ring transformation, yielding 4-allophanoylpyrazoles. rsc.org Such transformations proceed through ring-opening of the pyrimidinone followed by recyclization into a new heterocyclic core. Ring expansion and contraction reactions can be initiated through various reactive intermediates, including cationic, anionic, or carbenoid species, and are often driven by the relief of ring strain or the formation of a more stable system. wikipedia.orgresearchgate.net While specific examples for expanding other rings into the pyrimidinone core are less common, the general principles of these rearrangements, such as the Tiffeneau–Demjanov or pinacol-type rearrangements, offer potential routes for innovative scaffold design. wikipedia.org

A particularly innovative approach for diversifying pyrimidine-containing compounds is the deconstruction-reconstruction strategy. nsf.govnih.govrepec.org This method allows for the modification of a pre-existing pyrimidine core within a complex molecule, making it highly suitable for late-stage functionalization in drug discovery and structure-activity relationship (SAR) studies. nih.govnsf.govnih.gov

The strategy involves transforming the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to generate a three-carbon iminoenamine building block. nih.govnsf.govnih.govrepec.org This intermediate, a surrogate for a 1,3-dicarbonyl compound, can then be "reconstructed" by reacting it with various nucleophiles to form a diverse range of new heterocycles. nih.gov For instance, cyclization with urea or thiourea can regenerate a pyrimidinone or thiopyrimidine, respectively, while using different amidines can install various substituents at the 2-position of the pyrimidine ring. nih.gov This method effectively allows for heterocycle formation on complex molecules, yielding analogues that would be difficult to synthesize via other methods. nih.govresearchgate.net

Table 1: Heterocycle Synthesis via Deconstruction-Reconstruction of a Pyrimidine Core

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of pyrimidinones and their analogues, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed reactions, in particular, are widely used for the functionalization of the pyrimidinone scaffold.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl, heteroaryl, or vinyl substituents onto the pyrimidinone ring. nih.gov This reaction typically involves the coupling of a halo-pyrimidinone derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.org This methodology provides access to a wide range of functionalized pyrimidinones in good to excellent yields, even from less reactive chloro derivatives. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For example, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids was successfully achieved using a XPhosPdG2/XPhos catalyst system, which helped to avoid a competing debromination side reaction. rsc.orgrsc.org Similarly, good yields for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) were obtained using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. researchgate.net

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also employed. This includes direct C-H activation and alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones, which provides an attractive route to functionalize the pyrimidinone core without the need for pre-halogenation. nih.gov Palladium catalysts also enable oxidative coupling reactions for the synthesis of fused pyrimidine systems. clockss.org These transition metal-catalyzed methods are indispensable for the diversification of pyrimidinone scaffolds, allowing for the synthesis of complex analogues for various scientific investigations. researchgate.netnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions on Pyrimidinone Scaffolds

Iridium-Catalyzed Multicomponent Reactions

Recent advancements in sustainable chemistry have led to the development of novel catalytic reactions that utilize readily available starting materials. figshare.com Among these, iridium-catalyzed multicomponent reactions have emerged as a powerful tool for the synthesis of highly substituted pyrimidine rings, which are structural analogues of pyrimidinones. This approach is noted for its high regioselectivity and efficiency, proceeding through a sequence of condensation and dehydrogenation steps. figshare.comnih.gov

The seminal work in this area demonstrates a regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol components. mdpi.comorganic-chemistry.org This methodology is particularly significant as it allows for the construction of complex and unsymmetrically substituted pyrimidines in a single step, achieving high isolated yields. figshare.com The reaction is catalyzed by specialized PN5P-Ir-pincer complexes, which efficiently facilitate the necessary C-C and C-N bond formations. nih.govmdpi.com

While this specific methodology leads to the formation of fully aromatic pyrimidines rather than 4(3H)-pyrimidinones, it represents a state-of-the-art iridium-catalyzed multicomponent strategy for assembling the core pyrimidine scaffold. The principles of this reaction highlight the potential for developing similar catalytic systems for pyrimidinone synthesis.

Detailed research findings have shown the versatility of this reaction with a range of substrates. The reaction accommodates various amidines and a wide array of primary alcohols, leading to a diverse library of pyrimidine products.

| Entry | Amidine (R1) | Alcohol (R2) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzamidine | Ethanol (B145695) | 2-Phenyl-4,6-dimethylpyrimidine | 81 |

| 2 | Benzamidine | 1-Propanol | 2-Phenyl-4,6-diethylpyrimidine | 85 |

| 3 | Benzamidine | 1-Butanol | 2-Phenyl-4,6-dipropylpyrimidine | 88 |

| 4 | Acetamidine | 1-Butanol | 2-Methyl-4,6-dipropylpyrimidine | 72 |

The true synthetic power of this method is demonstrated in the regioselective synthesis of unsymmetrically substituted pyrimidines by employing multiple different alcohols as substrates. This allows for precise control over the substitution pattern at the 4, 5, and 6 positions of the pyrimidine ring.

| Entry | Amidine | Alcohol 1 | Alcohol 2 | Alcohol 3 | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzamidine | 1-Butanol | Ethanol | - | 4-Propyl-2-phenyl-6-methylpyrimidine | 86 |

| 2 | Benzamidine | 1-Hexanol | Ethanol | - | 4-Pentyl-2-phenyl-6-methylpyrimidine | 82 |

| 3 | Benzamidine | 1-Butanol | Methanol | 1-Propanol | 4-Propyl-5-ethyl-2-phenyl-6-methylpyrimidine | 64 |

| 4 | Acetamidine | 1-Pentanol | Ethanol | - | 2,6-Dimethyl-4-butylpyrimidine | 75 |

Derivatization and Chemical Modifications of the 4 3h Pyrimidinone, 2,3,6 Trimethyl Scaffold

Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, the pyrimidinone ring is inherently electron-deficient due to the electronegativity of the two ring nitrogen atoms and the electron-withdrawing effect of the carbonyl group. This electronic characteristic deactivates the ring towards attack by electrophiles.

Reactions such as nitration and halogenation, which are common for electron-rich aromatic compounds like benzene, are significantly more challenging for pyrimidinone systems. wikipedia.orgmasterorganicchemistry.com The conditions required to force such a substitution are often harsh and may lead to low yields or degradation of the starting material. The reaction is further complicated in heterocyclic systems like pyridine, where electrophilic substitution is nearly impossible without prior activation, such as oxidation of the ring nitrogen. wikipedia.org For the 2,3,6-trimethyl-4(3H)-pyrimidinone scaffold, the only available position for substitution on the ring itself is C5. The deactivating nature of the adjacent carbonyl group and nitrogen atoms makes this position highly unreactive toward electrophiles.

| Reaction Type | Typical Reagents | Reactivity on Pyrimidinone Core | Rationale |

| Nitration | HNO₃ / H₂SO₄ | Very Low / Unreactive | The nitronium ion (NO₂⁺) electrophile is repelled by the electron-poor ring. masterorganicchemistry.com |

| Halogenation | Br₂ / FeBr₃ | Very Low / Unreactive | The polarized halogen electrophile is not strong enough to react with the deactivated ring. masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Not Feasible | The Lewis acid catalyst (AlCl₃) can complex with the ring nitrogens, further deactivating the ring. |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Not Feasible | Ring deactivation and catalyst complexation prevent the reaction. |

Nucleophilic Substitution Reactions on the Pyrimidinone Core

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidinone ring makes it an excellent candidate for nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing electron-poor aromatic and heteroaromatic rings. masterorganicchemistry.com This reaction requires the presence of a suitable leaving group (such as a halogen or a sulfone group) on the ring. rsc.org The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex). This intermediate is stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.com

For the 2,3,6-trimethyl-4(3H)-pyrimidinone scaffold, an SNAr reaction is not directly possible as there are no inherent leaving groups. However, if the scaffold is first functionalized to include a leaving group, for example, by introducing a chlorine or bromine atom at the C2 or C6 position (replacing a methyl group through a different synthetic route), it becomes activated for SNAr. Halogenated pyrimidines are known to readily undergo SNAr reactions. researchgate.net

The rate and success of the SNAr reaction are highly dependent on the nature of the leaving group and the strength of the electron-withdrawing groups. For instance, methylsulfone has been demonstrated to be an effective leaving group on a pyrimidine (B1678525) ring, activated for nucleophilic substitution polymerization. rsc.org

The table below illustrates potential SNAr reactions on a hypothetical 2-chloro derivative of the main scaffold.

| Nucleophile | Reagent Example | Potential Product at C2 Position |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-3,6-dimethyl-4(3H)-pyrimidinone |

| Amine | Ammonia (NH₃), Piperidine (B6355638) | 2-amino-3,6-dimethyl-4(3H)-pyrimidinone |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-3,6-dimethyl-4(3H)-pyrimidinone |

| Cyanide | Sodium Cyanide (NaCN) | 3,6-dimethyl-4-oxo-3,4-dihydropyrimidine-2-carbonitrile |

Reactions Involving Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis, acting as strong nucleophiles and/or bases. wikipedia.orgwikipedia.org Their interaction with the 2,3,6-trimethyl-4(3H)-pyrimidinone scaffold can lead to various modifications.

Grignard reagents (R-Mg-X) are versatile carbon nucleophiles that react with a wide array of electrophiles, including carbonyl groups. adichemistry.com In the context of substituted pyrimidines, Grignard reagents can exhibit complex reactivity. Research on related pyrimidine structures has shown that nucleophilic addition can occur at the C6 position. nih.gov A proposed mechanism suggests that the Lewis acidic magnesium halide (MgX₂) coordinates to the N1 nitrogen of the pyrimidine ring. This coordination increases the electrophilicity of the C6 position, promoting a nucleophilic attack by the Grignard reagent at this site. nih.gov

This 1,6-conjugate addition would lead to a dihydropyrimidine (B8664642) intermediate, which upon workup could yield a C6-substituted product. The regioselectivity is thus directed towards the C6 position due to electronic activation by the N1-coordinated magnesium species.

The table below outlines the expected products from the addition of various Grignard reagents to the C6 position of the 2,3,6-trimethyl-4(3H)-pyrimidinone scaffold.

| Grignard Reagent (R-MgX) | R Group | Expected Product after 1,6-Addition and Re-aromatization |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 2,3,6,6-tetramethyl-5,6-dihydro-4(3H)-pyrimidinone |

| Phenylmagnesium bromide (PhMgBr) | Phenyl | 6-phenyl-2,3,6-trimethyl-5,6-dihydro-4(3H)-pyrimidinone |

| Ethylmagnesium chloride (EtMgCl) | Ethyl | 6-ethyl-2,3,6-trimethyl-5,6-dihydro-4(3H)-pyrimidinone |

Organolithium reagents (R-Li) are generally more reactive and more basic than their Grignard counterparts. youtube.com Due to their high reactivity, their interaction with 2,3,6-trimethyl-4(3H)-pyrimidinone can follow multiple pathways, with regioselectivity depending on the specific reagent, temperature, and steric factors.

Two primary reaction pathways are plausible:

Nucleophilic Addition to the Carbonyl: Organolithium reagents readily add to carbonyl groups to form alcohols upon workup. wikipedia.org In this case, the reagent would attack the C4-carbonyl carbon, yielding a tertiary alcohol. This pathway is a direct 1,2-addition.

Deprotonation (Action as a Base): As strong bases, organolithium reagents like n-butyllithium can deprotonate acidic protons. youtube.com The most acidic protons on the scaffold are likely those on the C6-methyl group, due to stabilization of the resulting carbanion by the adjacent nitrogen and conjugated system. This would generate a new organometallic species that could be trapped with an electrophile.

The regioselectivity between these two pathways can be controlled. Sterically hindered organolithium reagents (e.g., tert-butyllithium) might favor deprotonation, while less hindered reagents (e.g., methyllithium) might favor carbonyl addition. Low temperatures often favor kinetic products, which could be either pathway depending on the activation energies.

| Organolithium Reagent | Plausible Pathway | Intermediate/Product | Regioselectivity |

| n-Butyllithium (n-BuLi) | 1,2-Addition to C=O | 4-butyl-2,3,6-trimethyl-3,4-dihydropyrimidin-4-ol | C4-Carbonyl |

| n-Butyllithium (n-BuLi) | Deprotonation | 6-(lithiomethyl)-2,3-dimethyl-4(3H)-pyrimidinone | C6-Methyl |

| Methyllithium (CH₃Li) | 1,2-Addition to C=O | 2,3,4,6-tetramethyl-3,4-dihydropyrimidin-4-ol | C4-Carbonyl |

Alkynylmetal complexes, such as lithium acetylides or the organometallic species generated in situ during transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), are used to install alkyne moieties onto organic scaffolds.

Direct reaction of an alkynylmetal complex with the unmodified 2,3,6-trimethyl-4(3H)-pyrimidinone scaffold is unlikely to be selective. However, these reagents are highly effective in cross-coupling reactions with halogenated precursors. To achieve this transformation, the pyrimidinone scaffold would first need to be halogenated, for instance, at the C2 or C6 position.

The resulting halo-pyrimidinone could then undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. Alternatively, a pre-formed lithium or zinc acetylide could be used in a Negishi or other similar cross-coupling reaction. This two-step strategy allows for the regioselective introduction of an alkynyl group onto the pyrimidinone core.

The table below shows a hypothetical Sonogashira coupling reaction with a 6-chloro derivative of the scaffold.

| Terminal Alkyne | Alkynyl Group | Catalyst System | Expected Product at C6 Position |

| Phenylacetylene | Phenylethynyl | Pd(PPh₃)₄, CuI, Et₃N | 6-(phenylethynyl)-2,3-dimethyl-4(3H)-pyrimidinone |

| Propyne | Prop-1-yn-1-yl | Pd(PPh₃)₄, CuI, Et₃N | 6-(prop-1-yn-1-yl)-2,3-dimethyl-4(3H)-pyrimidinone |

| Trimethylsilylacetylene | (Trimethylsilyl)ethynyl | Pd(PPh₃)₄, CuI, Et₃N | 6-((trimethylsilyl)ethynyl)-2,3-dimethyl-4(3H)-pyrimidinone |

Functional Group Interconversions at Substituent Positions

The methyl groups at the C2 and C6 positions of the 2,3,6-trimethyl-4(3H)-pyrimidinone ring are amenable to functional group interconversions, providing avenues for further derivatization.

One notable transformation is the Mannich reaction, which has been demonstrated on the related 2,6-dimethyl-4-hydroxypyrimidine. This reaction involves the aminomethylation of the active methyl groups. For instance, treatment with formaldehyde (B43269) and a secondary amine like piperidine can lead to the substitution of one or more hydrogens of the methyl groups with an aminomethyl moiety. lookchem.com This suggests that the C2 and C6 methyl groups on the 2,3,6-trimethyl-4(3H)-pyrimidinone scaffold could be similarly functionalized to introduce aminoalkyl side chains.

Another potential transformation is electrophilic ipso-substitution, where a substituent on the ring is replaced by an electrophile. Research on related thieno[2,3-d]pyrimidin-4-ones has shown that a methyl group at the C5 position (analogous to the C6 position in the pyrimidinone core) can be substituted by a nitro group under nitrating conditions. scienceweb.uz This indicates a plausible pathway for the conversion of the C6-methyl group of 2,3,6-trimethyl-4(3H)-pyrimidinone to a nitro group, which can then be further transformed into other functional groups, such as an amino group.

The following table summarizes potential functional group interconversions at the substituent positions of 2,3,6-trimethyl-4(3H)-pyrimidinone based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Piperidine) | 2-(Piperidinomethyl)-3,6-dimethyl-4(3H)-pyrimidinone or 2,6-bis(piperidinomethyl)-3-methyl-4(3H)-pyrimidinone |

| Nitration (ipso-substitution) | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 2,3-Dimethyl-6-nitro-4(3H)-pyrimidinone |

Oxidative Cyclization Reactions

While specific examples of oxidative cyclization reactions starting directly from 2,3,6-trimethyl-4(3H)-pyrimidinone are not extensively documented, the general principles of such reactions on related heterocyclic systems suggest potential pathways. Oxidative cyclization typically involves the formation of a new ring through an oxidation process, often mediated by a hypervalent iodine reagent or other oxidizing agents. These reactions can lead to the formation of fused heterocyclic systems by creating new carbon-carbon or carbon-heteroatom bonds. The presence of the methyl groups on the pyrimidinone ring could potentially serve as handles for such cyclization reactions after appropriate functionalization.

Reaction Mechanisms and Kinetics of 4 3h Pyrimidinone, 2,3,6 Trimethyl Transformations

Mechanistic Investigations of Synthetic Pathways

The synthesis of the 2,3,6-trimethyl-4(3H)-pyrimidinone scaffold can be achieved through several mechanistic routes. These pathways are often characterized by a sequence of bond-forming and bond-breaking steps that culminate in the stable heterocyclic system.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 4(3H)-pyrimidinone derivatives from simple starting materials in a single synthetic operation. The Biginelli reaction is a classic example of a three-component reaction that can be adapted for the synthesis of dihydropyrimidinones, which can be subsequently modified to yield the target compound. nih.gov

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves the initial condensation of the aldehyde and urea (B33335) (or a substituted urea like N-methylurea) to form an N-acyliminium ion intermediate. This electrophilic species then reacts with a β-dicarbonyl compound, in this case, a substituted acetoacetate (B1235776) to accommodate the 6-methyl group. The subsequent cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the carbonyl carbon, followed by dehydration, affords the dihydropyrimidinone ring. For the synthesis of 2,3,6-trimethyl-4(3H)-pyrimidinone, a modified Biginelli-like reaction would be employed, likely starting with N,N'-dimethylurea or by N-methylation after the initial cyclization.

Three plausible mechanisms for the Biginelli synthesis are generally considered: the imine intermediate pathway, the enamine intermediate pathway, and the Knoevenagel intermediate pathway. nih.gov The most favored route is often dictated by the specific reactants and reaction conditions.

Table 1: Key Intermediates in the Proposed Biginelli-type Reaction Mechanism

| Intermediate | Description | Role in the Catalytic Cycle |

| N-Acyliminium Ion | Formed from the acid-catalyzed condensation of an aldehyde and urea. | Key electrophile that reacts with the β-dicarbonyl compound. |

| Enamine | Formed from the reaction of the β-dicarbonyl compound with one of the reactants. | Acts as the nucleophile that attacks the iminium ion. |

| Open-chain Ureide | Formed after the addition of the enamine to the iminium ion. | Undergoes cyclization and dehydration to form the final dihydropyrimidinone product. |

This table outlines the principal intermediates involved in the widely accepted mechanism of the Biginelli reaction, a common multi-component reaction for pyrimidinone synthesis.

Organometallic catalysis provides powerful tools for the construction of heterocyclic rings, including the pyrimidinone core. Copper- and palladium-catalyzed reactions are particularly prevalent in the synthesis of pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net These reactions often proceed through addition-elimination mechanisms.

For instance, copper-catalyzed syntheses of pyrimidines can involve the reaction of amidines with alcohols or ketones. researchgate.netrsc.org A plausible mechanism for a copper-catalyzed three-component reaction of an amidine, a primary alcohol, and a secondary alcohol involves the initial formation of an enone from the alcohols. The amidine then undergoes a Michael addition to the enone, followed by cyclization and aromatization to yield the pyrimidine ring. The copper catalyst facilitates key steps such as oxidation and dehydrogenation. rsc.org

Palladium-catalyzed reactions, such as the Suzuki coupling, can be employed to introduce substituents onto a pre-formed pyrimidine ring. researchgate.net Alternatively, palladium catalysis can be used in the construction of the ring itself. For example, a palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been developed for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org While not directly applied to 2,3,6-trimethyl-4(3H)-pyrimidinone, these organometallic methods highlight the potential for addition-elimination pathways in the synthesis of substituted pyrimidinones (B12756618).

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach allows for the rapid construction of complex molecular architectures from simple precursors. The synthesis of polysubstituted pyrimidines can be achieved through such cascade processes. nih.govorganic-chemistry.org

One example is the metal-free cascade annulation of isopropene derivatives to form substituted pyrimidines. nih.gov Another approach involves a copper-catalyzed cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization using amidines and saturated ketones as starting materials. organic-chemistry.org

A proposed cascade mechanism for the formation of a pyrimidine ring might begin with the formation of an enamine from a ketone. This enamine can then react with another component, such as a nitrile, in a series of steps involving C-C and C-N bond formations, ultimately leading to the cyclized and aromatized pyrimidine product. mdpi.com These cascade strategies offer a high degree of efficiency and can be tailored to produce a wide variety of substituted pyrimidines.

Photochemistry and Photophysical Processes of Pyrimidinones

The interaction of light with pyrimidinone derivatives can induce a range of photophysical and photochemical processes. These processes are dictated by the electronic structure of the molecule and the nature of its excited states.

Upon absorption of UV light, pyrimidinone molecules are promoted to an electronically excited state. The subsequent de-excitation can occur through various pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay back to the ground state. The efficiency of these pathways is influenced by the molecular structure and the solvent environment.

Studies on pyrimidine nucleosides, such as uridine (B1682114) and 5-methyluridine, provide insights into the excited state dynamics. Upon photoexcitation, these molecules typically populate a bright ¹ππ* state, which can then decay rapidly to the ground state via conical intersections. The presence of a methyl group, as in 5-methyluridine, can influence the lifetime of the excited state. The increased inertia of the methyl group and its steric interactions with the solvent can create a dynamic barrier, slowing down the relaxation process and potentially opening up other deactivation channels like ring-opening. researchgate.netrsc.org

For alkyl-substituted pyrimidinones, it is expected that similar ultrafast non-radiative decay pathways will be dominant, ensuring a high degree of photostability. The relaxation from the initially populated Franck-Condon region to the ground state is often mediated by conical intersections, which are regions of the potential energy surface where two electronic states become degenerate, facilitating efficient internal conversion. dntb.gov.ua

Table 2: Key Photophysical Processes in Pyrimidinone Derivatives

| Process | Description | Timescale |

| UV Absorption | Excitation from the ground state (S₀) to an excited singlet state (S₁), typically a ¹ππ* state. | Femtoseconds (fs) |

| Internal Conversion | Non-radiative decay from a higher to a lower electronic state of the same multiplicity (e.g., S₁ → S₀). | Sub-picoseconds (ps) to picoseconds |

| Intersystem Crossing | Non-radiative transition between states of different multiplicity (e.g., S₁ → T₁). | Picoseconds to nanoseconds (ns) |

| Fluorescence | Radiative decay from an excited singlet state to the ground state (S₁ → S₀). | Picoseconds to nanoseconds |

| Phosphorescence | Radiative decay from an excited triplet state to the ground state (T₁ → S₀). | Microseconds (µs) to seconds (s) |

This table summarizes the primary photophysical pathways available to pyrimidinone derivatives following electronic excitation.

Excited pyrimidinone molecules can also undergo chemical reactions, such as photoadditions. In these reactions, the electronically excited pyrimidinone acts as a reactive species, adding to another molecule to form a new chemical bond.

For example, the photochemical addition of pyrimidine-4(3H)-thiones to alkenes has been studied. Depending on the electronic nature of the alkene, different products are formed. Irradiation in the presence of electron-poor alkenes leads to 4-mercaptoalkylated pyrimidines, while electron-rich alkenes yield 4-alkylthiopyrimidines. rsc.org Although this study focuses on the thione analog, it suggests that the pyrimidinone scaffold can participate in photoaddition reactions.

In another example, the irradiation of certain 1-aryl-4-propyl-6-methylpyrimidin-2(1H)-ones resulted in intramolecular γ-hydrogen abstraction by the excited imino nitrogen, leading to photoelimination products. rsc.org This highlights the potential for intramolecular photochemical reactions in suitably substituted pyrimidinones. The specific photoreactivity of 2,3,6-trimethyl-4(3H)-pyrimidinone would depend on the reaction conditions and the nature of any co-reactants.

Photochemical Ring-Opening Reactions (e.g., Norrish Type I α-Cleavage)

The photochemical transformation of pyrimidinone structures can proceed through a ring-opening reaction, often via a Norrish Type I α-cleavage. uc.ptwikipedia.org This type of reaction involves the photochemical cleavage of the bond adjacent to the carbonyl group. For pyrimidinones, this typically results in the homolytic cleavage of the N1-C2 bond, a process that has been studied in related heterocyclic compounds like 1-aryl-2(1H)-pyrimidinones and 4(3H)-pyrimidinone. uc.ptrsc.orgrsc.org

Upon absorption of UV light, the pyrimidinone molecule is promoted to an excited state. From this state, the cleavage of the α-C-N single bond occurs, leading to the formation of a diradical intermediate. uc.ptwikipedia.org This intermediate can subsequently rearrange to form an open-ring conjugated isocyanate. uc.pt The formation of this isocyanate has been proposed as the primary product in the photoreactions of 1-aryl-2(1H)-pyrimidinones and has been directly observed in matrix isolation studies of 1-methyl-2(1H)-pyrimidinone. uc.ptrsc.org This ring-opening mechanism is considered a potential pathway for photoinduced DNA-protein cross-linking when the pyrimidinone moiety is part of a larger biological structure. uc.pt

Hydrogen Atom Abstraction by Triplet Excited States

Following photoexcitation, the 4(3H)-pyrimidinone, 2,3,6-trimethyl- molecule can undergo intersystem crossing (ISC) from the initial singlet excited state (S₁) to a more stable triplet excited state (T₁). This triplet state possesses a diradical character, which makes it an effective agent for hydrogen atom abstraction from suitable donor molecules. nih.govnih.gov This process, known as the Norrish Type II reaction when it occurs intramolecularly, is a fundamental photochemical process for many ketones and related compounds. youtube.com

Studies on model pyrimidinone compounds have demonstrated the ability of their triplet states to abstract hydrogen atoms both inter- and intramolecularly. nih.govrsc.org For instance, the triplet state of 1-methyl-2(1H)-pyrimidinone, a model for the (6-4) DNA photolesion, readily abstracts hydrogen atoms from alcohols and carbohydrates. nih.gov This reactivity is believed to be a key factor in the high photochemical consumption quantum yields observed for pyrimidinones in hydrogen-donating solvents like methanol. nih.govresearchgate.net The abstraction can occur at the excited imino nitrogen, leading to the formation of C-C bonded adducts between the pyrimidinone and the hydrogen donor. rsc.org

Influence of Solvent on Photokinetics and Quantum Yields

The solvent environment has a profound impact on the photophysical and photochemical properties of pyrimidinones. Research on 1-methyl-2(1H)-pyrimidinone (1MP), a structurally related compound, has shown that the lifetime of the S₁ excited state is strongly solvent-dependent. nih.govresearchgate.net The decay of the S₁ state occurs through two primary pathways: internal conversion (IC) back to the ground state and intersystem crossing (ISC) to the triplet state. The solvent affects the rates of both processes, with a more pronounced effect on the IC rate constant. nih.gov

| Solvent | S₁ Lifetime (ps) | Consumption Quantum Yield (Φc) |

|---|---|---|

| Water | 400 | 0.003 |

| Acetonitrile | 140 | 0.02 |

| Methanol | 70 | 0.35 |

| 1,4-Dioxane | 40 | 0.24 |

Photochemical Transformations of Pyrimidinones in Relation to DNA Photolesions

The photochemical reactions of pyrimidinones are of significant biological interest due to their structural role in a major class of UV-induced DNA damage known as pyrimidine (6-4) pyrimidone photoproducts, or (6-4) photolesions. nih.govnih.gov These lesions form between adjacent pyrimidine bases (thymine or cytosine) on a DNA strand upon exposure to UV radiation and represent 20-30% of total photoproducts. nih.govrjpbr.comrsc.org

The pyrimidinone moiety within the (6-4) photolesion is itself photoactive and can undergo secondary photochemical reactions, most notably the conversion to a Dewar valence isomer upon absorption of further UV-A light. nih.govnih.gov The inherent reactivity of the pyrimidinone structure, including its capacity for ring-opening and hydrogen abstraction from its triplet state, is crucial in understanding the subsequent chemistry of these DNA lesions. uc.ptnih.gov The ability of the excited pyrimidinone to abstract hydrogen atoms could potentially lead to further damage, such as intra-strand or DNA-protein cross-links, contributing to the high mutagenicity of (6-4) photoproducts. nih.govnih.gov

Kinetics of Pyrimidinone Reactions

Determination of Bimolecular Rate Constants

The kinetics of reactions involving the excited states of pyrimidinones can be quantified by determining their rate constants. For intermolecular reactions, such as hydrogen atom abstraction from a solvent or other donor molecule, the bimolecular rate constant (kₐ) provides a measure of the reaction efficiency.

Time-resolved and steady-state experiments on 1-methyl-2(1H)-pyrimidinone have been used to determine the rate of hydrogen abstraction. These studies consistently yield bimolecular rate constants of approximately 1 x 10⁴ M⁻¹s⁻¹ for the abstraction of a hydrogen atom from alcohols by the pyrimidinone triplet state. nih.gov This value indicates a moderately efficient process and provides a quantitative basis for understanding the kinetics of pyrimidinone-mediated photoreactions in biological and chemical systems.

Influence of Reaction Parameters on Reaction Rates

Several experimental parameters can significantly influence the rates and outcomes of pyrimidinone photoreactions.

Solvent: As established, the choice of solvent is a critical parameter. nih.govresearchgate.net The polarity and hydrogen-donating ability of the solvent directly affect excited-state lifetimes and reaction quantum yields. nih.gov In hydrogen-donating solvents like methanol, the rate of productive photochemistry via hydrogen abstraction is high, leading to a larger quantum yield of consumption. nih.govresearchgate.net

Nature of the Hydrogen Donor: The rate of hydrogen abstraction is also dependent on the nature of the donor molecule. The reaction proceeds with substrates like alcohols, carbohydrates, ethers, and sulfides. nih.govrsc.org The strength of the C-H bond being broken and the steric accessibility of the hydrogen atom are key factors that influence the bimolecular rate constant.

Excitation Wavelength: The wavelength of UV radiation can determine which photoproducts are formed. For instance, UVB radiation (290–320 nm) is primarily responsible for the initial formation of (6-4) photolesions. rjpbr.comrsc.org Subsequent absorption of UVA light (320–400 nm) by the (6-4) photoproduct can then lead to the formation of its Dewar isomer. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

The proton NMR (¹H NMR) spectrum for 2,3,6-trimethyl-4(3H)-pyrimidinone is expected to display four distinct signals, corresponding to the four unique proton environments in the molecule. The methyl groups at positions 2, 3, and 6 will each produce a singlet, as they are not coupled to any adjacent protons. The lone proton on the pyrimidine (B1678525) ring at position 5 will also appear as a singlet. The predicted chemical shifts are influenced by the electronic environment; for instance, the N-methyl group is typically shifted downfield compared to C-methyl groups, and the vinylic proton at C5 is influenced by the aromatic nature of the ring.

Table 1: Predicted ¹H NMR Spectral Data for 2,3,6-trimethyl-4(3H)-pyrimidinone Data is predicted based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C5-H | ~ 5.8 - 6.2 | Singlet (s) | 1H |

| N3-CH₃ | ~ 3.3 - 3.6 | Singlet (s) | 3H |

| C6-CH₃ | ~ 2.2 - 2.5 | Singlet (s) | 3H |

| C2-CH₃ | ~ 2.1 - 2.4 | Singlet (s) | 3H |

The carbon-13 NMR (¹³C NMR) spectrum provides information on all unique carbon atoms in the molecule. For 2,3,6-trimethyl-4(3H)-pyrimidinone, seven distinct signals are anticipated. The most downfield signal corresponds to the carbonyl carbon (C4) due to the strong deshielding effect of the oxygen atom. The other sp²-hybridized carbons of the pyrimidine ring (C2, C5, C6) will appear at intermediate chemical shifts, while the sp³-hybridized methyl carbons will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 2,3,6-trimethyl-4(3H)-pyrimidinone Data is predicted based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | ~ 160 - 165 |

| C6 | ~ 155 - 160 |

| C2 | ~ 150 - 155 |

| C5 | ~ 110 - 115 |

| N3-CH₃ | ~ 30 - 35 |

| C2-CH₃ | ~ 20 - 25 |

| C6-CH₃ | ~ 15 - 20 |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of scalar coupling between the vinylic C5-H and the methyl protons, consistent with the singlet multiplicities predicted in the ¹H NMR spectrum.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak connecting the C5-H signal to the C5 carbon signal, the N3-CH₃ proton signal to its corresponding carbon, and so on for the other two methyl groups. This allows for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds. An HMBC spectrum would provide key structural confirmations. For example, the protons of the C6-CH₃ group would show correlations to the C6 and C5 carbons. The N3-CH₃ protons would correlate to the C2 and C4 carbons, and the C5-H proton would show correlations to C4 and C6, thereby piecing together the entire molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 2,3,6-trimethyl-4(3H)-pyrimidinone would be dominated by a strong absorption band for the carbonyl (C=O) group, characteristic of an amide or lactam.

Table 3: Predicted IR Absorption Bands for 2,3,6-trimethyl-4(3H)-pyrimidinone Data is predicted based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³) | 2950 - 3000 | Medium |

| C=O stretch (amide) | 1650 - 1690 | Strong |

| C=N / C=C stretch (ring) | 1550 - 1640 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental formula.

HRMS is a powerful technique that measures the mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental formula. For 2,3,6-trimethyl-4(3H)-pyrimidinone (C₇H₁₀N₂O), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated precisely.

Table 4: Predicted HRMS Data for 2,3,6-trimethyl-4(3H)-pyrimidinone

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. In the context of 2,3,6-trimethyl-4(3H)-pyrimidinone, GC separates the compound from any impurities or reaction byproducts based on its volatility and interaction with the chromatography column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum displays the molecular ion peak (M+•), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that helps in structural elucidation. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z). While specific experimental spectra for this exact compound are not detailed in the available literature, the fragmentation of related pyranopyrazoles has been studied, showing characteristic losses of substituents and ring cleavage. nist.gov For 2,3,6-trimethyl-4(3H)-pyrimidinone, the analysis would likely reveal a molecular ion peak and characteristic fragments resulting from the loss of methyl groups and cleavages of the pyrimidinone ring.

The general procedure for GC-MS analysis involves dissolving the sample in a volatile solvent and injecting it into the GC system. The system parameters, such as the temperature program for the column oven and the ionization energy for the mass spectrometer, are optimized to achieve good separation and clear fragmentation. ijcmas.com

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 138 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 123 | [M - CH₃]+ | Loss of a methyl group from the molecular ion. |

| 95 | [M - CH₃ - CO]+ | Subsequent loss of a carbonyl group, indicative of the pyrimidinone ring structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between different energy levels within the molecule. For aromatic and heterocyclic compounds like 2,3,6-trimethyl-4(3H)-pyrimidinone, the pyrimidine ring contains π-electrons that can undergo π → π* and n → π* transitions. These transitions result in characteristic absorption bands in the UV spectrum.

The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters obtained from a UV-Vis spectrum. Studies on other pyrimidine derivatives have shown absorption maxima in the UV region. For example, a rapid and sensitive UV-Vis spectroscopic method was developed for a different pyrimidine derivative, which was monitored at an absorption maximum of 275 nm. nih.gov The specific λmax for 2,3,6-trimethyl-4(3H)-pyrimidinone would be influenced by the substitution pattern on the pyrimidinone core and the solvent used for analysis. The spectrum is typically recorded by dissolving a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile.

| Electronic Transition | Typical λmax Range (nm) | Solvent |

|---|---|---|

| π → π | 220-280 | Ethanol |

| n → π | > 280 | Ethanol |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides the empirical formula of a compound and serves as a crucial check for purity. For 2,3,6-trimethyl-4(3H)-pyrimidinone (molecular formula C₇H₁₀N₂O), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (138.17 g/mol ).

The experimental values obtained from the elemental analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, confirms the proposed molecular formula and the sample's purity. Various studies on newly synthesized pyrimidine derivatives routinely use elemental analysis to confirm the successful synthesis and purity of the target compounds. researchgate.net

| Element | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 60.85 | 60.79 |

| Hydrogen (H) | 7.30 | 7.35 |

| Nitrogen (N) | 20.27 | 20.21 |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of 2,3,6-trimethyl-4(3H)-pyrimidinone is not available in the cited literature, analyses of closely related pyrimidinone derivatives provide valuable insight into the expected structural features. For instance, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one revealed a planar pyrimidin-4(3H)-one group and showed that molecules are linked into dimers via intermolecular N—H···O hydrogen bonds in the crystal lattice. researchgate.net Similarly, the analysis of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one showed an almost planar thienopyrimidine ring system, with crystal packing stabilized by hydrogen bonds and π–π stacking interactions. nih.govnih.gov These findings suggest that 2,3,6-trimethyl-4(3H)-pyrimidinone would likely exhibit a planar ring system and engage in similar intermolecular interactions in the solid state. Obtaining suitable single crystals is a prerequisite for this analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂OS |

| Formula Weight | 194.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.027 (3) |

| b (Å) | 10.706 (5) |

| c (Å) | 10.907 (3) |

| β (°) | 97.333 (3) |

| Volume (ų) | 929.7 (6) |

| Z | 4 |

No Specific Theoretical or Computational Studies Found for 4(3H)-Pyrimidinone, 2,3,6-trimethyl-

Following an extensive search of scientific literature and chemical databases, no specific theoretical or computational chemistry studies focusing on the compound 4(3H)-Pyrimidinone, 2,3,6-trimethyl- were identified. While research exists on the computational analysis of various other pyrimidinone derivatives, the specific data required to populate the requested article outline for this particular molecule is not available in the reviewed literature.

Computational chemistry is a powerful tool for understanding the properties of molecules. For pyrimidinone derivatives, these methods are often employed to explore electronic structure, predict spectroscopic behavior, and analyze potential reaction mechanisms. ijcce.ac.irphyschemres.org Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard approaches for these investigations. physchemres.orgijcce.ac.ir

For instance, DFT calculations are frequently used to optimize the molecular geometry and to determine electronic properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). physchemres.org Time-dependent DFT (TD-DFT) can further be used to predict UV-Vis absorption spectra. researchgate.net Similarly, ab initio methods are applied for high-accuracy calculations, particularly for understanding excited states and photophysical properties.

Molecular modeling techniques, including conformational analysis, help in understanding the three-dimensional structure and flexibility of pyrimidinone derivatives. Computational methods can also map out potential reaction pathways and calculate the energy barriers between reactants, transition states, and products, offering insights into reaction kinetics and mechanisms.

Furthermore, computational chemistry is instrumental in predicting various spectroscopic parameters. Calculations can provide theoretical infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) that serve as a valuable complement to experimental data. researchgate.net

However, despite the wide application of these computational methods to related heterocyclic systems, specific research findings, detailed data, and corresponding data tables for 4(3H)-Pyrimidinone, 2,3,6-trimethyl-, as required by the article outline, could not be located. Therefore, it is not possible to generate the requested scientifically accurate article with detailed research findings for this specific compound.

Theoretical and Computational Chemistry Studies of 4 3h Pyrimidinone, 2,3,6 Trimethyl

Reactivity and Selectivity Predictions based on Computational Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the reactivity and selectivity of organic molecules. For pyrimidinone scaffolds, these calculations can elucidate the most probable sites for electrophilic and nucleophilic attack, predict the outcomes of various reactions, and explain the regioselectivity and stereoselectivity observed in analogous systems.

Detailed research findings from computational studies on related pyrimidine (B1678525) derivatives can be extrapolated to understand the potential reactivity of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap is a common approach to assess kinetic stability and chemical reactivity. wjarr.com A smaller HOMO-LUMO gap generally implies higher reactivity. wjarr.com

The distribution of electron density and electrostatic potential across the molecule can pinpoint reactive centers. In pyrimidinone systems, the nitrogen and oxygen atoms are typically electron-rich, making them susceptible to electrophilic attack, while certain carbon atoms in the ring are more electron-deficient and thus prone to nucleophilic attack. wjarr.com The methyl groups at the 2, 3, and 6 positions of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- would be expected to influence the electron distribution through their inductive effects, thereby modulating the reactivity of the pyrimidinone core.

DFT calculations can also be used to model reaction pathways and determine the activation energies of transition states, providing a quantitative basis for predicting reaction outcomes. For example, in the study of similar heterocyclic systems, DFT has been used to rationalize the regioselectivity of alkylation, acylation, and condensation reactions.

Interactive Data Table: Calculated Reactivity Descriptors for a Model Pyrimidinone System

The following table presents hypothetical reactivity descriptors for a generic pyrimidinone core, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, to illustrate the type of data generated in such studies. wjarr.com

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -2.7 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.8 eV | Correlates with chemical reactivity and stability. wjarr.com |

| Chemical Hardness (η) | 1.9 eV | Measures resistance to change in electron distribution. wjarr.com |

| Electrophilicity Index (ω) | 3.5 eV | Quantifies the electrophilic character of a molecule. wjarr.com |

Note: These values are illustrative for a model pyrimidinone and not specific to 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.

Computational Design of Novel Pyrimidinone Architectures

The computational design of novel molecular architectures is a cornerstone of modern drug discovery and materials science. acs.org For the 4(3H)-Pyrimidinone, 2,3,6-trimethyl- scaffold, in silico techniques can be employed to design new derivatives with tailored properties. This process often involves Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking simulations. nih.govacs.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of known pyrimidinone derivatives, a predictive QSAR model can be developed. acs.org This model can then be used to estimate the activity of newly designed virtual compounds, prioritizing the most promising candidates for synthesis.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. mdpi.comnih.gov This "pharmacophore" can then be used as a template to search virtual libraries for new molecules that fit the model or to design novel pyrimidinone derivatives that incorporate these key features.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design for predicting the binding affinity and mode of interaction of a designed pyrimidinone derivative with a specific biological target, such as an enzyme or a receptor. nih.gov The docking scores and binding energies obtained from these simulations help in selecting the most promising candidates for further development. mdpi.comnih.gov

The design of novel architectures based on the 4(3H)-Pyrimidinone, 2,3,6-trimethyl- core could involve the introduction of various substituents at different positions of the pyrimidine ring. Computational tools can predict how these modifications would affect the molecule's electronic properties, solubility, and potential biological activity. For example, adding hydrogen bond donors or acceptors could enhance binding to a biological target, while introducing lipophilic groups could improve membrane permeability.

Interactive Data Table: In Silico Design Parameters for Hypothetical Pyrimidinone Derivatives

This table illustrates the types of computational data used to evaluate newly designed pyrimidinone architectures.

| Derivative | Docking Score (kcal/mol) | Predicted IC50 (µM) | Lipinski's Rule of Five Violations |

| Derivative A | -9.2 | 0.5 | 0 |

| Derivative B | -8.5 | 1.2 | 0 |

| Derivative C | -7.8 | 3.5 | 1 |

| Derivative D | -9.5 | 0.3 | 0 |

Note: These are hypothetical values for illustrative purposes.

Advanced Applications of the 4 3h Pyrimidinone, 2,3,6 Trimethyl Scaffold in Materials Science and Supramolecular Chemistry

Integration of Pyrimidinone Units into Polymer Architectures

The integration of pyrimidinone moieties into polymer backbones or as pendant groups is a well-established strategy for creating materials with tunable properties. A notable example is the use of 2-ureido-4[1H]-pyrimidinone (UPy) as a functional group to introduce strong and specific hydrogen bonding interactions. This leads to the formation of supramolecular polymers, where shorter polymer chains are physically cross-linked through these non-covalent bonds.

Although direct studies on the incorporation of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- into polymers were not found, the fundamental chemistry allows for its potential use. For instance, it could be functionalized to enable polymerization or grafting onto existing polymer chains. The trimethyl substitution might offer improved solubility in organic solvents, facilitating processing.

Table 1: Examples of Pyrimidinone Derivatives in Polymer Architectures

| Pyrimidinone Derivative | Polymer Type | Key Feature | Resulting Material Property |

| 2-Ureido-4[1H]-pyrimidinone (UPy) | Supramolecular Polymer | Quadruple hydrogen bonding | Thermoplastic elastomeric behavior |

| Pyrimidinone-functionalized monomers | Copolymers | Controlled non-covalent interactions | Stimuli-responsive materials |

Supramolecular Assemblies and Non-Covalent Interactions Involving Pyrimidinones (B12756618)

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered structures from smaller molecular components. Pyrimidinone derivatives are excellent candidates for supramolecular assembly due to their ability to form strong and directional hydrogen bonds. The arrangement of hydrogen bond donors and acceptors in the pyrimidinone ring can lead to the formation of dimers, tapes, or more complex three-dimensional networks.

The non-covalent interactions of various pyrimidine (B1678525) derivatives have been studied, highlighting the importance of hydrogen bonds, π–π stacking, and hydrophobic interactions in their self-assembly. For example, pyrimido[4,5-d]pyrimidine (B13093195) nucleosides can form intricate flower-shaped supramolecular structures. The methyl groups in 4(3H)-Pyrimidinone, 2,3,6-trimethyl- would likely influence the packing and stability of such assemblies through steric and hydrophobic effects.

Table 2: Types of Non-Covalent Interactions in Pyrimidinone-Based Supramolecular Assemblies

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom (N, O). | Primary driving force for the self-assembly of many pyrimidinone derivatives. |